

ONO-4057's potency in human versus rodent cells

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of ONO-4057 and Tirabrutinib (ONO/GS-4059) Potency in Human Versus Rodent Cells

Executive Summary

This guide provides a comparative analysis of the potency of two distinct pharmaceutical compounds: ONO-4057, a leukotriene B4 (LTB4) receptor antagonist, and Tirabrutinib (also known as ONO/GS-4059), a Bruton's tyrosine kinase (BTK) inhibitor. Often, a degree of confusion can arise due to the similarity in their nomenclature. This document aims to clarify their separate mechanisms of action and present available preclinical data on their potency in both human and rodent cells. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a clearer understanding of these compounds' preclinical profiles.

ONO-4057: A Leukotriene B4 Receptor Antagonist

ONO-4057 is an orally active antagonist of the leukotriene B4 receptor.[1] It functions by blocking the binding of LTB4, a potent inflammatory mediator, to its receptor on the surface of immune cells like neutrophils. This action inhibits downstream signaling pathways that lead to inflammatory responses such as chemotaxis, degranulation, and calcium mobilization.

Potency of ONO-4057: Human vs. Rodent Data







The following table summarizes the available quantitative data on the potency of ONO-4057 in human cells and the in vivo efficacy observed in rodent models. Direct in vitro potency data (IC50) for rodent cells was not readily available in the reviewed literature.

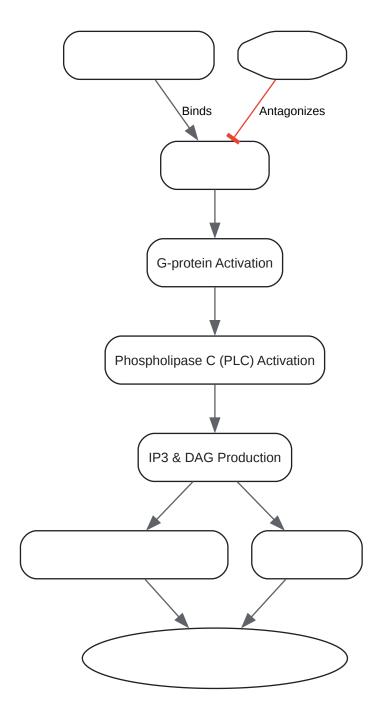


Species	Assay Type	Cell/Tissue Type	Parameter	Value	Reference
Human	Receptor Binding Assay	Neutrophils	Ki	3.7 ± 0.9 nM	[1]
Human	Calcium Mobilization	Neutrophils	IC50	0.7 ± 0.3 μM	[1]
Human	Cell Aggregation	Neutrophils	IC50	3.0 ± 0.1 μM	[1]
Human	Chemotaxis	Neutrophils	IC50	0.9 ± 0.1 μM	[1]
Human	Degranulatio n	Neutrophils	IC50	1.6 ± 0.1 μM	[1]
Guinea Pig	In vivo LTB4- induced Neutropenia	-	ED50	25.6 mg/kg (oral)	[1]
Guinea Pig	In vivo LTB4- induced Neutrophil Migration	-	ED50	5.3 mg/kg (oral)	[1]
Rat	In vivo Nephritis Model	-	-	Effective in reducing proteinuria and glomerular injury	[2]
Rat	In vivo Hepatic Allograft Model	-	-	Prolonged allograft survival	[3]

ONO-4057 Signaling Pathway



The diagram below illustrates the signaling pathway of the Leukotriene B4 receptor and the inhibitory action of ONO-4057.



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ONO-4057 inhibits the LTB4 signaling cascade.

Experimental Protocols



1.3.1. Leukotriene B4 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the LTB4 receptor.

- Cell Preparation: Membranes are prepared from human neutrophils or a cell line expressing the BLT1 receptor (e.g., HL-60 cells).
- Assay Components:
 - Radioligand: [3H]LTB4.
 - Test Compound: ONO-4057 at various concentrations.
 - Non-specific binding control: A high concentration of unlabeled LTB4.

Procedure:

- Incubate the cell membranes with [3H]LTB4 and varying concentrations of ONO-4057.
- After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Quantify the radioactivity on the filters using liquid scintillation counting.
- Data Analysis: The concentration of ONO-4057 that inhibits 50% of the specific binding of [3H]LTB4 is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

1.3.2. Neutrophil Functional Assays (e.g., Chemotaxis)

These assays assess the inhibitory effect of ONO-4057 on LTB4-induced neutrophil functions.

- Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
- Chemotaxis Assay (Boyden Chamber):



- A two-compartment chamber is used, separated by a microporous membrane.
- The lower compartment contains LTB4 as a chemoattractant.
- Neutrophils, pre-incubated with different concentrations of ONO-4057 or vehicle, are placed in the upper compartment.
- The chamber is incubated to allow neutrophils to migrate through the membrane towards the LTB4.
- The number of migrated cells is quantified by microscopy.
- Data Analysis: The IC50 value is the concentration of ONO-4057 that causes a 50% reduction in the number of migrated cells compared to the vehicle control.

Tirabrutinib (ONO/GS-4059): A Bruton's Tyrosine Kinase (BTK) Inhibitor

Tirabrutinib (ONO/GS-4059) is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] By covalently binding to a cysteine residue in the active site of BTK, Tirabrutinib blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells.

Potency of Tirabrutinib: Human vs. Rodent Data

The following table summarizes the available quantitative data on the potency of Tirabrutinib in human cells and its in vivo efficacy in a mouse xenograft model. Direct in vitro potency data for rodent cell lines was not prominently available in the reviewed literature.



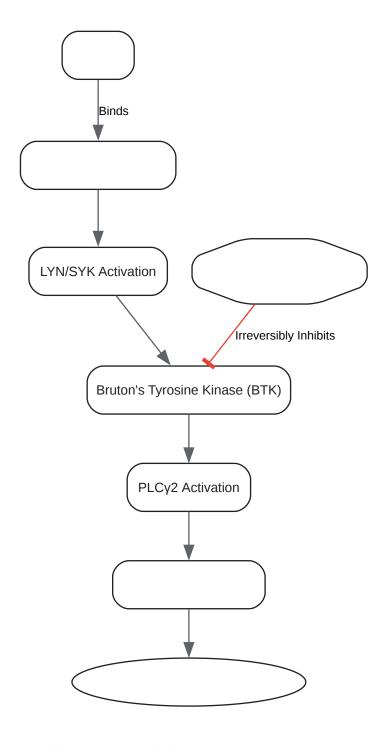
Species	Assay Type	Cell/Tissue Type	Parameter	Value	Reference
Human	Enzyme Inhibition Assay	Recombinant BTK	IC50	2.2 nM	[5]
Human	Enzyme Inhibition Assay	Recombinant BTK	IC50	6.8 nM	[6]
Human	Cell Proliferation Assay	OCI-LY10 (DLBCL Cell Line)	IC50	9.127 nM	[6]
Human	Cell Proliferation Assay	SU-DHL-6 (DLBCL Cell Line)	IC50	17.10 nM	[6]
Mouse	In vivo Xenograft Model	TMD8 (Human DLBCL) in SCID mice	-	Tumor growth inhibition at 6 and 20 mg/kg (oral)	[7][8]
Rat	Pharmacokin etics	-	Cmax	339.53 ng/mL (blood) at 10 mg/kg (oral)	[6]

Note: There are some discrepancies in the reported IC50 values for cell proliferation in different sources, with some indicating micromolar ranges. The nanomolar values are presented here as they are more consistent with the enzymatic potency.

Tirabrutinib Signaling Pathway

The diagram below depicts the B-cell receptor (BCR) signaling pathway and the point of inhibition by Tirabrutinib.





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Tirabrutinib blocks BCR signaling by inhibiting BTK.

Experimental Protocols

2.3.1. BTK Enzyme Inhibition Assay

This assay quantifies the ability of Tirabrutinib to inhibit the enzymatic activity of BTK.



- Assay Components:
 - Recombinant human BTK enzyme.
 - A specific substrate for BTK (e.g., a fluorescently labeled peptide).
 - ATP (as a phosphate donor).
 - Test Compound: Tirabrutinib at various concentrations.
- Procedure (e.g., TR-FRET based):
 - Incubate the BTK enzyme with different concentrations of Tirabrutinib.
 - Initiate the kinase reaction by adding the substrate and ATP.
 - After a set incubation period, stop the reaction.
 - Quantify the amount of phosphorylated substrate using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of Tirabrutinib.

2.3.2. Cell Proliferation Assay

This assay measures the effect of Tirabrutinib on the growth of B-cell lymphoma cell lines.

- Cell Lines: Human B-cell lymphoma cell lines (e.g., OCI-LY10, SU-DHL-6).
- Procedure:
 - Seed the cells in multi-well plates.
 - Treat the cells with a range of concentrations of Tirabrutinib or vehicle control.
 - Incubate for a specified period (e.g., 72 hours).
 - Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).



 Data Analysis: The IC50 value is the concentration of Tirabrutinib that reduces cell proliferation or viability by 50% compared to the vehicle-treated cells.

Conclusion

This guide has delineated the distinct mechanisms and potency profiles of ONO-4057 and Tirabrutinib (ONO/GS-4059). ONO-4057 demonstrates potent antagonism of the LTB4 receptor in human neutrophils, with corresponding in vivo efficacy in rodent models of inflammation. Tirabrutinib is a highly potent inhibitor of BTK, showing nanomolar efficacy in both enzymatic and cell-based assays using human cells, and demonstrates anti-tumor activity in a mouse xenograft model. While direct in vitro potency comparisons in rodent cells are not as extensively documented in the public domain for both compounds, the available data provides a strong foundation for understanding their preclinical activity in human and rodent systems. This information is crucial for the continued research and development of these targeted therapies.

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- To cite this document: BenchChem. [ONO-4057's potency in human versus rodent cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677316#ono-4057-s-potency-in-human-versus-rodent-cells]

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